

Thermal Analysis of 6-phenylpyridazin-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Phenylpyridazin-3(2H)-one**

Cat. No.: **B189393**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal analysis of **6-phenylpyridazin-3(2H)-one**, a heterocyclic compound of interest in pharmaceutical research. The guide focuses on the application of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to characterize the thermal properties of this molecule. The information presented herein is intended to assist researchers in understanding the thermal behavior, stability, and purity of **6-phenylpyridazin-3(2H)-one**, which are critical parameters in the drug development process.

Introduction to Thermal Analysis in Pharmaceutical Development

Thermal analysis techniques are indispensable tools in the solid-state characterization of active pharmaceutical ingredients (APIs). DSC and TGA, in particular, provide crucial information regarding the physical and chemical properties of materials as a function of temperature. DSC measures the heat flow associated with thermal transitions, such as melting and crystallization, while TGA measures changes in mass with temperature, indicating decomposition and thermal stability.^[1] A thorough understanding of these properties is essential for formulation development, stability assessment, and quality control.

Physicochemical Properties of 6-phenylpyridazin-3(2H)-one

Property	Value	Reference
Molecular Formula	C ₁₀ H ₈ N ₂ O	[2]
Molar Mass	172.18 g·mol ⁻¹	[2]
CAS Registry Number	2166-31-6	

Differential Scanning Calorimetry (DSC) Analysis

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. It is used to determine the melting point and enthalpy of fusion of a substance.

Experimental Protocol

A standard DSC protocol for the analysis of an organic compound like **6-phenylpyridazin-3(2H)-one** involves the following steps:

- **Sample Preparation:** A small amount of the sample (typically 5 to 15 mg) is accurately weighed and hermetically sealed in an aluminum pan.
- **Instrument:** A calibrated Differential Scanning Calorimeter is used.
- **Atmosphere:** The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, with a constant flow rate to prevent oxidative degradation.
- **Temperature Program:** The sample is subjected to a controlled temperature program. A common method involves a heat/cool/heat cycle to erase the thermal history of the sample, followed by a final heating ramp at a constant rate (e.g., 10 °C/min) over a defined temperature range.

DSC Data for 6-phenylpyridazin-3(2H)-one

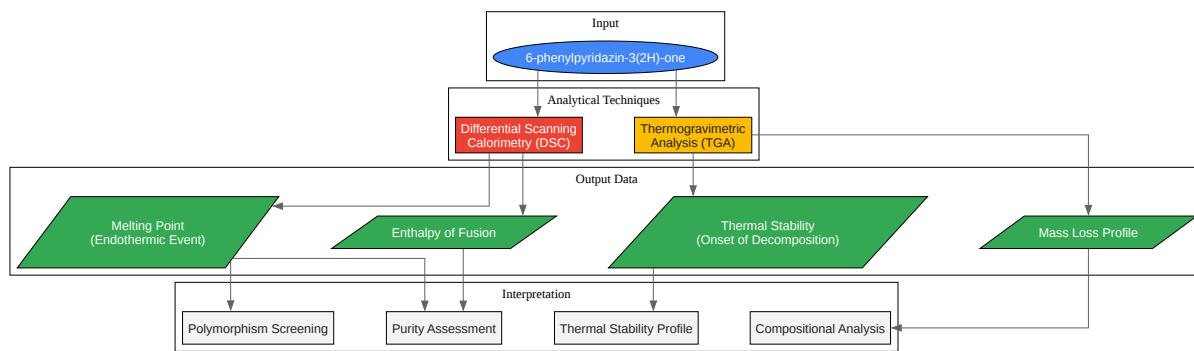
The following table summarizes the quantitative DSC data obtained for **6-phenylpyridazin-3(2H)-one**. The data indicates that the compound exists in a pure crystalline form and does not

undergo any polymorphic transformations upon heating and cooling cycles in the tested temperature range.[2][3]

Parameter	Symbol	Value	Unit
Fusion Temperature	T _{fus}	476.43	K
203.28	°C		
Enthalpy of Fusion	ΔH _{fus}	24.51	kJ·mol ⁻¹

Thermogravimetric Analysis (TGA)


TGA is a thermal analysis method that measures the mass of a sample over time as the temperature changes. This technique is primarily used to determine the thermal stability and composition of materials. As of the latest literature search, specific TGA data for **6-phenylpyridazin-3(2H)-one** is not readily available. However, a general experimental protocol for the TGA of heterocyclic compounds is provided below as a best-practice guideline.


General Experimental Protocol

- Sample Preparation: A sample of approximately 10 mg is placed in an open alumina (Al_2O_3) crucible.
- Instrument: A calibrated Thermogravimetric Analyzer is used.
- Atmosphere: The analysis is typically performed under both an inert atmosphere (e.g., helium or nitrogen at a flow rate of 40-100 mL/min) and an oxidizing atmosphere (e.g., synthetic air at a flow rate of 100 mL/min) to understand the decomposition behavior under different conditions.[4]
- Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 650 °C) at a constant heating rate, commonly 10 K/min.[4]

Visualizing Experimental Workflows and Data Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for thermal analysis and the logical relationship of the data obtained from DSC and TGA.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Thermal Analysis of 6-phenylpyridazin-3(2H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189393#thermal-analysis-of-6-phenylpyridazin-3-2h-one-using-dsc-and-tga>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com